1-(2,4-Dimethylphenyl)-2-butanol
Description
1-(2,4-Dimethylphenyl)-2-butanol is a secondary alcohol featuring a 2,4-dimethyl-substituted phenyl group attached to the second carbon of a butanol chain. Its molecular formula is inferred as C₁₂H₁₈O, with a molecular weight of 178.27 g/mol, based on structural analogs (e.g., ).
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13)8-11-6-5-9(2)7-10(11)3/h5-7,12-13H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGFUMAXQPKGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-2-butanol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with butanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
- Preparation of 2,4-dimethylphenylmagnesium bromide by reacting 2,4-dimethylbromobenzene with magnesium in dry ether.
- Addition of butanal to the Grignard reagent to form the desired alcohol.
Industrial Production Methods: Industrial production of 1-(2,4-Dimethylphenyl)-2-butanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 1-(2,4-Dimethylphenyl)-2-butanone.
Reduction: 1-(2,4-Dimethylphenyl)butane.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparisons
Functional Group Diversity: 1-(2,4-Dimethylphenyl)-2-butanol’s secondary alcohol group contrasts with the ketone in 1-Propanone,1-(2,4-dimethylphenyl) and 4-Phenyl-2-butanone. This difference impacts reactivity: alcohols undergo esterification or oxidation, while ketones participate in nucleophilic additions . The tertiary alcohol 2-Methyl-4-phenyl-2-butanol () is less reactive toward oxidation compared to secondary alcohols, making it more stable in storage .
2-(Dimethylamino)-2-phenylbutan-1-ol () incorporates a dimethylamino group, increasing solubility in polar solvents and enabling applications in drug delivery systems .
Physical Properties: Molecular weight correlates with boiling points: 1-(2,4-Dimethylphenyl)-2-butanol (178.27 g/mol) likely has a higher boiling point than 2,3-Dimethyl-1-butanol (102.17 g/mol) due to increased van der Waals forces . The branched chain in 2-Methyl-4-phenyl-2-butanol reduces its melting point compared to linear-chain isomers .
Biological and Industrial Applications: Hydrazone derivatives of 2,4-dimethylphenyl hydrazine HCl () are used in chemosensors, suggesting that the target compound could serve as a precursor for sensor materials. 2-(Dimethylamino)-2-phenylbutan-1-ol is linked to pharmaceutical intermediates (e.g., trimebutine maleate impurities), highlighting the role of amine-alcohol hybrids in medicine . 4-Phenyl-2-butanone is utilized in laboratory settings, underscoring the versatility of phenyl ketones in organic synthesis .
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